Alisertib

Übersicht

Beschreibung

Alisertib, also known as MLN8237, is a novel small molecule that functions as a selective inhibitor of aurora kinase A. Aurora kinase A is a protein that plays a crucial role in cell division by regulating the mitotic spindle apparatus. This compound has been investigated for its potential use in treating various forms of cancer, including solid tumors and hematologic malignancies .

Vorbereitungsmethoden

The synthesis of Alisertib involves several key steps. One method includes the condensation and cyclization reaction between (1E, 4E)-8-chloro-4-[(dimethylamino)methylene]-1-(2-fluoro-6-methoxyphenyl)-3H-benzo[c]azepine-5-(4H)-ketone and guanidine hydrochloride to generate 2-amino-9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido5,4-dbenzazepine. This intermediate then undergoes a displacement reaction with 4-halogen-2-methoxybenzoic acid to produce this compound .

Analyse Chemischer Reaktionen

Alisertib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can lead to the formation of reduced metabolites.

Substitution: this compound can undergo substitution reactions, particularly involving halogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Wissenschaftliche Forschungsanwendungen

In medicine, Alisertib has shown promise as a treatment for various types of cancer, including hormone receptor-positive breast cancer, triple-negative breast cancer, small cell lung cancer, and head and neck cancer . It has also been investigated for its potential use in treating pediatric malignancies such as atypical teratoid/rhabdoid tumors .

Wirkmechanismus

Alisertib exerts its effects by selectively inhibiting aurora kinase A. This inhibition disrupts the assembly of the mitotic spindle apparatus, leading to the disruption of chromosome segregation and inhibition of cell proliferation. By targeting aurora kinase A, this compound effectively halts the cell cycle, leading to cell death in rapidly dividing cancer cells .

Vergleich Mit ähnlichen Verbindungen

Alisertib is unique in its selective inhibition of aurora kinase A. Other similar compounds include MLN8054, which also targets aurora kinase A, and various aurora kinase B inhibitors. Unlike pan-aurora kinase inhibitors, this compound specifically targets aurora kinase A, making it a more selective and potentially less toxic option for cancer therapy .

Biologische Aktivität

Alisertib (MLN8237) is a selective inhibitor of Aurora A kinase (AAK), which plays a crucial role in cell division and is implicated in various cancers. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, preclinical and clinical findings, and potential therapeutic applications.

This compound selectively inhibits Aurora A kinase, leading to several downstream effects that contribute to its antitumor activity:

- Cell Cycle Arrest : this compound induces G2/M phase arrest in cancer cells, as evidenced by increased tetraploid cell populations following treatment. For example, in colorectal cancer (CRC) cell lines, treatment with this compound resulted in an increase from 19% to 70% of tetraploid cells in HCT116 cells after 24 hours .

- Inhibition of Tumor Growth : In xenograft models, this compound demonstrated significant tumor growth inhibition across various solid tumors and lymphomas. It has been shown to decrease the proliferation of human tumor cell lines in vitro and produce regressions in vivo .

- Induction of Apoptosis : this compound has been associated with increased apoptosis and enhanced infiltration of immune cells into tumors, suggesting an immune-modulatory effect .

Preclinical Studies

This compound's biological activity has been extensively studied in preclinical models:

- Xenograft Models : In solid tumor xenograft models, this compound exhibited dose-dependent tumor growth inhibition. Notably, it was found to inhibit AAK over Aurora B kinase with a selectivity greater than 200-fold .

- Polyploidization : In pediatric preclinical testing programs, this compound induced polyploidization and expression of mature megakaryocyte markers in certain leukemia models. This suggests that this compound may have unique effects on hematopoietic malignancies as well .

Clinical Trials

This compound has been evaluated in various clinical settings, demonstrating promising results:

- Phase II Trials : A Phase II trial involving this compound combined with conventional induction therapy for acute myeloid leukemia (AML) showed a composite remission rate of 64%, with a median overall survival (OS) of 12.2 months .

- Combination Therapies : Studies combining this compound with other agents, such as fulvestrant for metastatic breast cancer, have indicated that this compound can restore endocrine sensitivity and potentially enhance treatment efficacy .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

- Acute Myeloid Leukemia : In a cohort of high-risk AML patients, the combination of this compound with standard induction therapy resulted in significant remission rates and manageable toxicity profiles .

- Pediatric Solid Tumors : In children with relapsed solid tumors, this compound demonstrated anti-tumor activity, leading to sustained responses in neuroblastoma and acute lymphoblastic leukemia xenografts .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Eigenschaften

IUPAC Name |

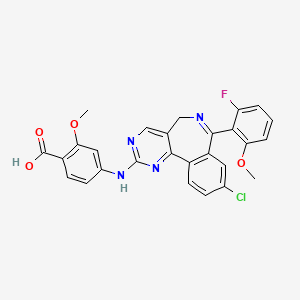

4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20ClFN4O4/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHFILGSQDJULK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20ClFN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145539 | |

| Record name | Alisertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028486-01-2 | |

| Record name | Alisertib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1028486-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alisertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028486012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alisertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alisertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALISERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T66ES73M18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Alisertib is a selective, orally available inhibitor of Aurora A kinase (AAK). []

A: this compound acts as an ATP-competitive inhibitor of AAK, binding to the ATP-binding site of the kinase and preventing its activation. []

A: Inhibition of AAK by this compound disrupts the formation of the mitotic spindle, leading to mitotic spindle defects, mitotic delay, and ultimately apoptosis or senescence. [, , ] Additionally, this compound treatment can lead to decreased phosphorylation of Histone H3 at Ser10, a downstream target of AAK. []

ANone: The provided research articles do not contain information regarding the molecular formula, weight, or spectroscopic data of this compound.

ANone: The provided articles do not contain information related to material compatibility and stability of this compound.

ANone: The provided articles do not contain information related to the catalytic properties and applications of this compound.

ANone: The provided articles do not contain information related to computational chemistry and modeling of this compound.

ANone: The provided articles primarily focus on this compound's mechanism of action and clinical applications but do not discuss SAR studies or the impact of structural modifications.

A: Clinical trials have investigated this compound administered as a powder-in-capsule (PIC), enteric-coated tablet (ECT), and a prototype oral solution (OS). [, , ]

A: The oral solution (OS) formulation exhibits a 26% higher total systemic exposure compared to the PIC formulation. []

ANone: The provided research articles do not contain information related to SHE (Safety, Health, and Environment) regulations of this compound.

A: this compound is primarily eliminated through fecal excretion, indicating substantial hepatic metabolism and biliary excretion. []

A: The mean terminal half-life of this compound following multiple doses is approximately 19 hours. []

A: Patients with moderate or severe hepatic impairment exhibit approximately 150% higher unbound this compound exposure compared to patients with normal hepatic function. []

A: P-glycoprotein (P-gp) significantly limits the penetration of this compound into the brain. Studies in P-gp/BCRP knockout mice showed increased this compound concentrations in both plasma and brain compared to wild-type mice, leading to higher brain penetrance (17.26%). []

A: this compound rapidly distributes to the bone marrow, reaching higher concentrations compared to the brain. Efflux transporters do not significantly limit this distribution. []

A: this compound demonstrates antitumor activity in a wide array of preclinical models, including both solid tumor and hematologic malignancies. In vitro studies show potent cytotoxicity in various cancer cell lines, including those derived from breast cancer, ovarian cancer, small cell lung cancer (SCLC), colorectal cancer, and lymphoma. [, , , ] In vivo, this compound effectively inhibits tumor growth in xenograft models of these cancers, inducing tumor regression in some cases. [, , , ] Notably, this compound displays synergistic effects with other anti-cancer agents, such as paclitaxel and romidepsin, leading to enhanced antitumor activity compared to single-agent treatments in preclinical models of TNBC and TCL. [, ]

A: In a Phase I/II trial, this compound demonstrated promising activity in combination with paclitaxel in patients with recurrent ovarian cancer, with a median progression-free survival (PFS) of 6.7 months compared to 4.7 months with paclitaxel alone. []

A: Resistance to this compound can be mediated by various mechanisms, including cellular senescence and upregulation of the PI3K/AKT/mTOR pathway. [] Additionally, activation of ERK1/2 has been implicated in both acute and chronic resistance to this compound. []

A: The most common adverse events observed in clinical trials of this compound include neutropenia, thrombocytopenia, diarrhea, stomatitis, fatigue, and anemia. [, , ] These adverse events are generally manageable with dose adjustments and supportive care. [, ]

A: Given the limited brain penetration of this compound due to P-gp efflux, localized drug delivery methods, such as convection-enhanced delivery, could potentially improve drug concentrations in the brain and enhance efficacy against brain tumors while minimizing systemic side effects. [, ]

ANone: The provided articles do not contain information related to the environmental impact and degradation of this compound.

ANone: The provided articles do not contain information related to dissolution and solubility of this compound.

ANone: The provided articles do not contain information related to analytical method validation for this compound.

ANone: The provided articles do not contain information related to quality control and assurance for this compound.

ANone: The provided research articles do not contain information related to the immunogenicity and immunological responses of this compound.

A: this compound is a substrate for P-glycoprotein (P-gp), and potentially Breast Cancer Resistance Protein (BCRP), which can affect its distribution to the brain. [, ]

A: In vitro studies indicate that CYP3A enzymes play a major role in the oxidative metabolism of this compound. []

ANone: The provided articles do not contain information related to the biocompatibility and biodegradability of this compound.

ANone: The provided research articles primarily focus on this compound and do not discuss alternative Aurora kinase inhibitors or other therapeutic options in detail.

ANone: The provided articles do not contain information related to recycling and waste management of this compound.

ANone: The provided research articles do not contain information regarding specific research infrastructure and resources.

ANone: The provided research articles primarily focus on recent preclinical and clinical investigations of this compound and do not delve into the historical context or milestones in the development of Aurora kinase inhibitors.

A: The research on this compound highlights cross-disciplinary efforts involving pharmacology, oncology, medicinal chemistry, and molecular imaging. The use of techniques like immunofluorescence, positron emission tomography (PET), and cytokine profiling demonstrates the integration of various disciplines to understand the mechanism of action, evaluate efficacy, and explore potential biomarkers for this compound. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.